2-(Thiophen-2-ylmethyl)butanoic acid

Catalog No.
S12584650
CAS No.
M.F
C9H12O2S
M. Wt
184.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiophen-2-ylmethyl)butanoic acid

Product Name

2-(Thiophen-2-ylmethyl)butanoic acid

IUPAC Name

2-(thiophen-2-ylmethyl)butanoic acid

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C9H12O2S/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-5,7H,2,6H2,1H3,(H,10,11)

InChI Key

KRFLKYJDVNURPF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CS1)C(=O)O

2-(Thiophen-2-ylmethyl)butanoic acid is an organic compound characterized by its unique structure, which includes a thiophene ring attached to a butanoic acid moiety. The molecular formula for this compound is C₉H₁₂O₂S, and its molecular weight is approximately 184.26 g/mol. The compound features a thiophene group, which imparts distinct electronic properties, making it valuable in various

  • Oxidation: This reaction can yield sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution: Electrophilic substitution can occur at the thiophene ring, leading to various derivatives, often facilitated by catalysts like palladium or platinum in solvents such as dichloromethane (CH₂Cl₂) or toluene.

Research indicates that 2-(Thiophen-2-ylmethyl)butanoic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases .

The synthesis of 2-(Thiophen-2-ylmethyl)butanoic acid can be achieved through various methods:

  • Condensation Reaction: A common method involves the reaction between thiophene-2-carbaldehyde and butanoic acid in the presence of a suitable catalyst, typically under mild conditions such as room temperature with solvents like ethanol or methanol.
  • Industrial Production: Large-scale synthesis may utilize advanced catalytic systems to enhance yield and selectivity while considering environmentally friendly reagents and solvents to minimize waste.

This compound has a wide array of applications in different fields:

  • Organic Synthesis: It serves as a building block for developing thiophene-based compounds.
  • Pharmaceuticals: Ongoing research explores its potential as an intermediate in drug development.
  • Material Science: It is utilized in producing advanced materials, including organic semiconductors and corrosion inhibitors .

The interaction studies of 2-(Thiophen-2-ylmethyl)butanoic acid reveal its mechanism of action through specific molecular targets. Its electron-rich thiophene ring allows participation in various interactions, potentially inhibiting enzymes or receptors involved in biological pathways. This characteristic enhances its utility in medicinal chemistry for developing new therapeutic agents.

Several compounds share structural similarities with 2-(Thiophen-2-ylmethyl)butanoic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Differences
2-Methyl-2-(thiophen-2-yl)butanoic acidC₉H₁₂O₂SContains a methyl group at the 2-position
Thiophene-2-carboxylic acidC₇H₆O₂SSimpler structure with a carboxylic group directly attached to the thiophene ring
4-(Thiophen-2-yl)butanoic acidC₈H₁₀O₂SThiophene group located at the 4-position
3-(Thiophen-2-ylthio)butanoic acidC₈H₁₀O₂S₂Contains an additional thiol group

Uniqueness

The uniqueness of 2-(Thiophen-2-ylmethyl)butanoic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo diverse chemical transformations while exhibiting notable biological effects makes it a valuable compound for further research and application in various scientific fields .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

184.05580079 g/mol

Monoisotopic Mass

184.05580079 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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